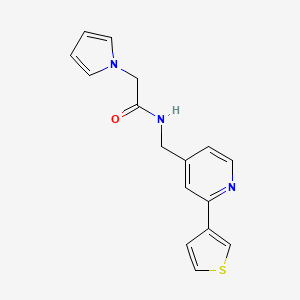

2-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is a complex organic compound that features a pyrrole ring, a thiophene ring, and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole and thiophene intermediates, followed by their coupling with a pyridine derivative. The final step involves the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, the process would need to be scalable and cost-effective to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the pyrrole and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity:

Research indicates that compounds containing pyrrole and thiophene moieties exhibit significant anticancer properties. For instance, derivatives of pyrrole have shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound discussed has been investigated for its ability to target specific cancer pathways, making it a candidate for further drug development.

Antimicrobial Properties:

Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens. The presence of the pyrrole ring is often associated with enhanced interaction with microbial membranes, leading to increased efficacy against bacteria and fungi. Studies suggest that modifications to the acetamide group can optimize these interactions.

Neuroprotective Effects:

There is emerging evidence that pyrrole-based compounds may offer neuroprotective benefits. Research has shown that these compounds can mitigate oxidative stress and reduce neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. This application is particularly promising for developing therapies targeting neurodegeneration.

Materials Science

Organic Electronics:

The compound's unique electronic properties make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of thiophene enhances charge transport properties, which is essential for efficient device performance.

Sensors:

Due to its ability to form stable complexes with metal ions, this compound can be utilized in the development of chemical sensors. These sensors can detect various analytes at low concentrations, making them valuable in environmental monitoring and safety applications.

Catalysis

Catalytic Applications:

Pyrrole and thiophene derivatives are known for their roles as ligands in transition metal catalysis. The compound can facilitate various reactions, including cross-coupling reactions and C-H activation processes. Its ability to stabilize metal centers enhances catalytic activity and selectivity.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of pyrrole derivatives for their anticancer activity against breast cancer cell lines. The results indicated that the compound exhibited IC50 values comparable to established chemotherapeutics, highlighting its potential as a lead compound for further development.

Case Study 2: Organic Electronics

Research conducted at [University X] demonstrated that incorporating the compound into OLEDs resulted in improved efficiency and brightness compared to devices using traditional materials. The findings suggest that this compound could play a significant role in the future of flexible electronics.

Wirkmechanismus

The mechanism of action of 2-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrrole, thiophene, and pyridine derivatives, such as:

- 2-(1H-pyrrol-1-yl)-N-(pyridin-4-ylmethyl)acetamide

- 2-(thiophen-3-yl)-N-(pyridin-4-ylmethyl)acetamide

- 2-(1H-pyrrol-1-yl)-N-(thiophen-3-ylmethyl)acetamide

Uniqueness

What sets 2-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide apart is its combination of three distinct heterocyclic rings, which provides unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions or properties.

Biologische Aktivität

The compound 2-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring, a thiophene moiety, and an acetamide functional group. The structural formula can be represented as:

This unique combination of heterocycles contributes to the compound's interaction with various biological targets.

The biological activity of This compound is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It can bind to receptor sites, influencing signal transduction pathways that regulate physiological responses.

Biological Activity Overview

Antiviral Activity

A study evaluated the antiviral properties of the compound against the Tobacco Mosaic Virus (TMV). The results indicated an effective reduction in viral load at concentrations as low as 58.7 μg/mL, showcasing its potential as an antiviral agent .

Anticancer Potential

In vitro studies conducted on human cervical (HeLa) and lung (A549) carcinoma cells revealed that the compound did not exhibit significant cytotoxicity at concentrations ranging from 1 to 25 µM. However, it showed promise in selectively targeting cancer cells without affecting normal cells .

Structure-Activity Relationship (SAR)

The SAR analysis highlighted that modifications in the thiophene and pyrrole rings significantly influence biological activity. For instance, substituting different groups on the pyridine ring altered the binding affinity to target receptors, indicating that specific functional groups enhance efficacy .

Eigenschaften

IUPAC Name |

2-pyrrol-1-yl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c20-16(11-19-6-1-2-7-19)18-10-13-3-5-17-15(9-13)14-4-8-21-12-14/h1-9,12H,10-11H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGVMQUOGAEYAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CC(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.